Ethyl[(1-isopropyl-1h-pyrazol-4-yl)methyl]amine
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Overview
Description
Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and isopropyl groups. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The subsequent alkylation reactions introduce the ethyl and isopropyl groups under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of metal catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrazol-4-yl)ethanone
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
Uniqueness
Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups on the pyrazole ring enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H18ClN3 |
---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-10-5-9-6-11-12(7-9)8(2)3;/h6-8,10H,4-5H2,1-3H3;1H |
InChI Key |
IUJAALQTPDWGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1)C(C)C.Cl |
Origin of Product |
United States |
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